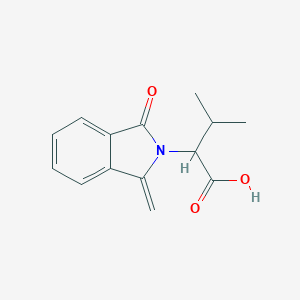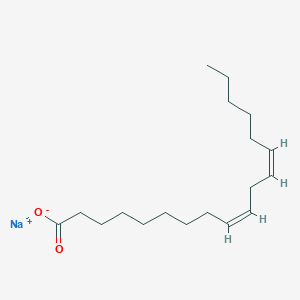
リノール酸ナトリウム
概要
説明
リノール酸ナトリウムは、リノール酸のナトリウム塩であり、ポリ不飽和ω-6脂肪酸です。ヒマワリ油などの植物油に多く含まれており、優れた熱安定性と生分解性を持ちます。リノール酸ナトリウムは、界面活性剤、乳化剤、化学的核剤など、さまざまな工業用途で広く使用されています。
2. 製法
合成経路と反応条件: リノール酸ナトリウムは、リノール酸を水酸化ナトリウムで中和することにより合成できます。この反応は、通常、リノール酸をエタノールなどの適切な溶媒に溶解し、次に水酸化ナトリウムの水溶液を加えることで行われます。混合物を反応が完了するまで攪拌すると、リノール酸ナトリウムと水が生成されます。
工業生産方法: 工業的には、リノール酸ナトリウムは同様の中和プロセスで、より大規模に生産されます。反応条件は、高収率と高純度が得られるように最適化されています。その後、製品はろ過と乾燥プロセスによって精製され、さまざまな用途に適した高品質のリノール酸ナトリウムが得られます。
3. 化学反応の分析
反応の種類: リノール酸ナトリウムは、次のようないくつかの種類の化学反応を起こします。
酸化: リノール酸ナトリウムは酸化されて、ヒドロペルオキシドなどの酸化生成物を形成することができます。
還元: 飽和脂肪酸塩を形成するように還元することができます。
置換: リノール酸ナトリウムは、ナトリウムイオンが他のカチオンに置き換えられる置換反応に関与することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や酸素などがあります。反応は通常、高温で行われます。
還元: 水素ガスや金属水素化物などの還元剤が、制御された条件下で使用されます。
置換: さまざまな金属塩を使用して、リノール酸ナトリウム中のナトリウムイオンを置き換えることができます。
主要な生成物:
酸化: ヒドロペルオキシド、アルデヒド、ケトン。
還元: 飽和脂肪酸塩。
置換: 置換するカチオンに応じて、金属リノレート。
4. 科学研究への応用
リノール酸ナトリウムは、次のような幅広い科学研究への応用があります。
化学: 化学反応や製剤において、界面活性剤や乳化剤として使用されます。
生物学: 細胞膜の構造と機能における役割について研究されています。
医学: 抗炎症作用や抗酸化作用の可能性について調査されています。
工業: ポリブチレンアジペートコテレフタレート(PBAT)コンポジットなどのポリマーの結晶化挙動を改善するために、核剤として使用されます.
科学的研究の応用
Sodium linolate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and emulsifier in chemical reactions and formulations.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.
作用機序
リノール酸ナトリウムは、さまざまなメカニズムを通じてその効果を発揮します。
界面活性剤特性: 表面張力を低下させることで、異なる物質の混合と乳化を改善します。
核剤: 核生成部位を提供することで結晶化を促進し、ポリマーの熱的および機械的特性を向上させます.
生物活性: 細胞膜と相互作用し、膜流動性とシグナル伝達経路に影響を与えます。
類似の化合物:
オレイン酸ナトリウム: 別の脂肪酸のナトリウム塩ですが、ω-9脂肪酸であるオレイン酸から得られます。
ステアリン酸ナトリウム: 飽和脂肪酸であるステアリン酸のナトリウム塩です。
比較:
熱安定性: リノール酸ナトリウムは、オレイン酸ナトリウムやステアリン酸ナトリウムと比較して、熱安定性に優れています。
生分解性: 3つの化合物はすべて生分解性がありますが、リノール酸ナトリウムはポリ不飽和脂肪酸から得られているため、酸化されやすいです。
用途: リノール酸ナトリウムは核剤として好まれて使用されますが、オレイン酸ナトリウムやステアリン酸ナトリウムは、さまざまな製剤において界面活性剤や乳化剤として一般的に使用されます。
Safety and Hazards
生化学分析
Biochemical Properties
Sodium linoleate interacts with various enzymes and proteins. For instance, Arachidonate 15 Lipoxygenase (15-LO) metabolizes linoleic acid, forming 9- and 13-hydroxyoctadecadienoic acid (HODE) . These interactions are crucial for the regulation of various biochemical reactions.
Cellular Effects
Sodium linoleate has been shown to influence cell function. For example, it has been used as a chemical nucleating agent to improve the crystallization behavior of materials during melting extrusion processing . This suggests that sodium linoleate can influence cellular processes and pathways.
Molecular Mechanism
The molecular mechanism of sodium linoleate involves its interaction with biomolecules and its impact on gene expression. For instance, it can promote the crystallization behavior of materials through an S N 2 reaction . This indicates that sodium linoleate can exert its effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium linoleate can change over time. For example, it has been observed that the autoxidation of sodium linoleate in protein solutions occurs with a considerable change in oxygen uptake over time .
Metabolic Pathways
Sodium linoleate is involved in linoleic acid metabolism, a critical metabolic pathway . It interacts with enzymes such as 15-LO and can influence metabolic flux or metabolite levels .
Transport and Distribution
It has been suggested that sodium linoleate can be used as a nucleating agent to improve the properties of certain composites .
準備方法
Synthetic Routes and Reaction Conditions: Sodium linolate can be synthesized by neutralizing linoleic acid with sodium hydroxide. The reaction typically involves dissolving linoleic acid in a suitable solvent, such as ethanol, and then adding an aqueous solution of sodium hydroxide. The mixture is stirred until the reaction is complete, resulting in the formation of sodium linolate and water.
Industrial Production Methods: In industrial settings, sodium linolate is produced by a similar neutralization process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through filtration and drying processes to obtain a high-quality sodium linolate suitable for various applications.
化学反応の分析
Types of Reactions: Sodium linolate undergoes several types of chemical reactions, including:
Oxidation: Sodium linolate can be oxidized to form hydroperoxides and other oxidation products.
Reduction: It can be reduced to form saturated fatty acid salts.
Substitution: Sodium linolate can participate in substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are used under controlled conditions.
Substitution: Various metal salts can be used to replace the sodium ion in sodium linolate.
Major Products Formed:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acid salts.
Substitution: Metal linolates, depending on the substituting cation.
類似化合物との比較
Sodium Oleate: Another sodium salt of a fatty acid, but derived from oleic acid, an omega-9 fatty acid.
Sodium Stearate: A sodium salt of stearic acid, a saturated fatty acid.
Comparison:
Thermal Stability: Sodium linolate has better thermal stability compared to sodium oleate and sodium stearate.
Biodegradability: All three compounds are biodegradable, but sodium linolate is derived from a polyunsaturated fatty acid, making it more susceptible to oxidation.
Applications: Sodium linolate is preferred as a nucleating agent, while sodium oleate and sodium stearate are commonly used as surfactants and emulsifiers in different formulations.
特性
| { "Design of the Synthesis Pathway": "Sodium linoleate can be synthesized by the saponification of linoleic acid with sodium hydroxide.", "Starting Materials": ["Linoleic acid", "Sodium hydroxide", "Water"], "Reaction": [ "Add linoleic acid to a round bottom flask", "Add sodium hydroxide to the flask", "Add water to the flask to dissolve the sodium hydroxide", "Heat the mixture under reflux for several hours", "Cool the mixture and acidify with hydrochloric acid", "Extract the resulting sodium linoleate with ether", "Wash the ether layer with water", "Dry the ether layer with anhydrous sodium sulfate", "Evaporate the ether to obtain pure sodium linoleate" ] } | |
CAS番号 |
822-17-3 |
分子式 |
C18H32O2.Na C18H32NaO2 |
分子量 |
303.4 g/mol |
IUPAC名 |
sodium;(9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C18H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/b7-6-,10-9-; |
InChIキー |
XDGBPYHYBRCREM-NBTZWHCOSA-N |
異性体SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)O.[Na] |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Na+] |
正規SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O.[Na] |
| 822-17-3 | |
ピクトグラム |
Irritant |
同義語 |
Telfairic Acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does sodium linoleate exert its antitumor activity?
A1: Research suggests that sodium linoleate displays cytotoxicity against tumor cells. In a study using Ehrlich ascites tumor (EAT) cells, sodium linoleate demonstrated significant antitumor activity in vitro and in vivo, increasing the median survival time of treated mice and preventing tumor growth in a significant percentage of the treated group []. While the precise mechanism remains to be fully elucidated, the findings suggest a potential role for sodium linoleate in cancer therapy.
Q2: Does sodium linoleate influence hormonal responses in kidney cells?
A2: Studies on LLC-PK1L cells, a kidney-derived cell line, have shown that growing these cells in a defined medium supplemented with sodium linoleate, along with other nutrients and hormones, leads to a significant increase in the number of vasopressin receptors []. This suggests a potential role of sodium linoleate in regulating hormonal responsiveness in kidney cells.
Q3: Can sodium linoleate impact brain tissue?
A3: Research indicates that sodium linoleate, along with other polyunsaturated fatty acids, can induce edema in rat brain cortex slices []. This effect was specific to polyunsaturated fatty acids, as saturated fatty acids did not elicit the same response. This highlights a potential role of sodium linoleate in influencing brain tissue physiology.
Q4: What is the molecular formula and weight of sodium linoleate?
A4: The molecular formula of sodium linoleate is C18H31NaO2, and its molecular weight is 302.41 g/mol.
Q5: Is there spectroscopic data available for sodium linoleate?
A5: While specific spectroscopic data for sodium linoleate was not provided in the provided research abstracts, techniques such as infrared spectroscopy (FTIR) have been employed to study the surface interactions of sodium linoleate with minerals like calcite []. Additionally, UV-Vis spectroscopy has been used to investigate the stability of linoleic acid-protected gold nanoparticles synthesized using sodium linoleate [].
Q6: How does the presence of Tween 20 affect the oxidative stability of sodium linoleate?
A7: Studies revealed that the oxidative stability of sodium linoleate was slightly reduced in the presence of Tween 20 []. This suggests that the presence of Tween 20 may influence the oxidation process of sodium linoleate in aqueous solutions.
Q7: Can sodium linoleate act as a nucleating agent in composite materials?
A8: Research has explored the use of sodium linoleate as a nucleating agent to enhance the properties of polybutylene adipate terephthalate (PBAT)/CaCO3 composites []. This highlights the potential for sodium linoleate to modify the characteristics of polymer composites.
Q8: Have computational methods been applied to study sodium linoleate?
A9: While specific details on computational studies were not provided in the abstracts, molecular docking simulations were employed to investigate the binding interactions of benzothiazole-based thiazolidinones, which exhibited anti-inflammatory activity through lipoxygenase inhibition, with the enzyme's active site []. Similar computational approaches could be applied to study sodium linoleate.
Q9: How does the degree of unsaturation in fatty acids affect their interaction with pneumococci?
A10: Research on the bactericidal activity of unsaturated fatty acid soaps indicated that the intensity of their action on pneumococci is directly proportional to the degree of unsaturation []. Sodium linoleate and linolenate, possessing two and three double bonds respectively, exhibited more potent bactericidal activity compared to sodium oleate, which has one double bond.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


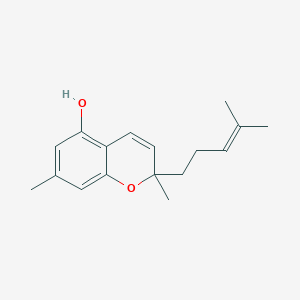
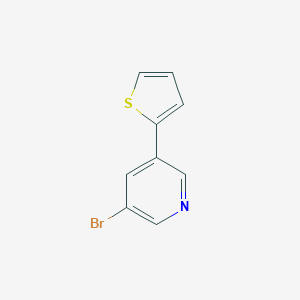
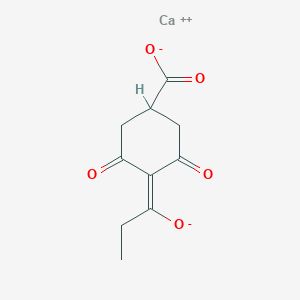

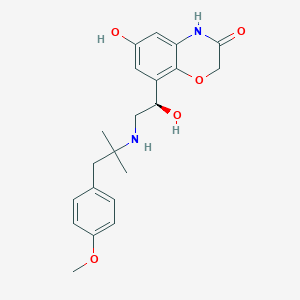
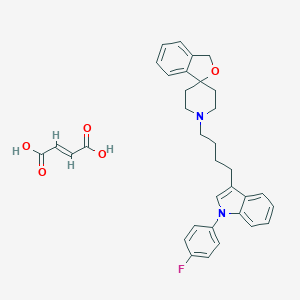
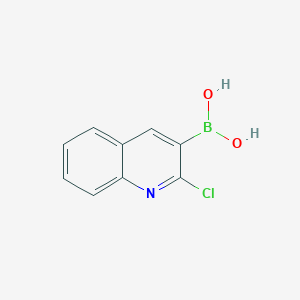
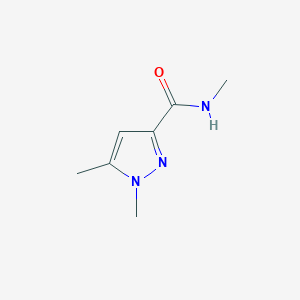
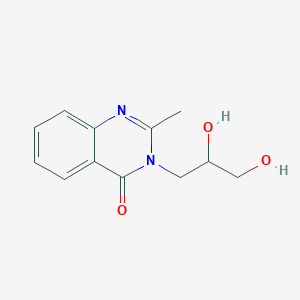
![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B163190.png)
